molecular formula C11H6FN3OS B243977 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide

4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B243977
M. Wt: 247.25 g/mol
InChI Key: MXKZEXMOUIIPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has garnered significant attention in the scientific research community. This compound is a member of the thiazole family of compounds and has been found to have various applications in scientific research.

Scientific Research Applications

4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide has various applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers are exploring the potential of this compound as a drug candidate for various diseases such as cancer, Alzheimer's disease, and infectious diseases. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are critical for the survival and growth of cancer cells. This inhibition leads to the death of cancer cells, making this compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide has various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its high potency. This compound has been found to be highly effective in inhibiting the growth of cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells, making it challenging to use in vivo.

Future Directions

The potential applications of 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide in scientific research are vast. Some of the future directions for research on this compound include exploring its potential as a drug candidate for various diseases, understanding its mechanism of action, and developing new synthetic routes for the compound. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is a valuable compound in scientific research. Its potential applications in medicinal chemistry, cancer research, and the treatment of inflammatory diseases make it a promising candidate for further study. While the compound has some limitations, its high potency and potential for development make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide to form 2-fluoro-4-nitro-N-(1,3-thiazol-2-yl)benzamide. This intermediate is then reacted with cyanogen bromide to form 4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide. The final product is then purified using various techniques such as column chromatography and recrystallization.

properties

Molecular Formula

C11H6FN3OS

Molecular Weight

247.25 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H6FN3OS/c12-9-5-7(6-13)1-2-8(9)10(16)15-11-14-3-4-17-11/h1-5H,(H,14,15,16)

InChI Key

MXKZEXMOUIIPGA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC=CS2

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC=CS2

Origin of Product

United States

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